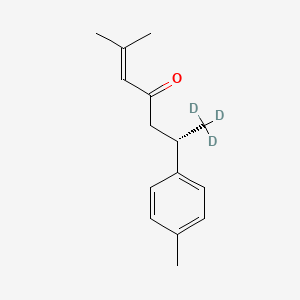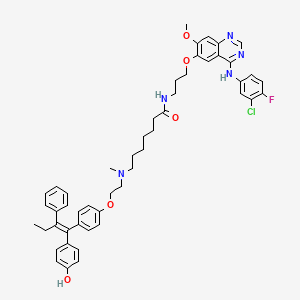
Egfr-IN-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-43 is a novel compound that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in EGFR are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant EGFR, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-43 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is designed to meet regulatory standards and ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-43 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated for its potential as a therapeutic agent in the treatment of cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and diagnostic tools for cancer therapy
Wirkmechanismus
Egfr-IN-43 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces the growth and spread of cancer cells with EGFR mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Egfr-IN-43 include:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
Uniqueness
This compound is unique in its ability to selectively target specific EGFR mutations with high potency and minimal off-target effects. This selectivity makes it a valuable addition to the arsenal of EGFR inhibitors, offering potential benefits in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C50H55ClFN5O5 |
|---|---|
Molekulargewicht |
860.4 g/mol |
IUPAC-Name |
N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-7-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]heptanamide |
InChI |
InChI=1S/C50H55ClFN5O5/c1-4-41(35-13-8-7-9-14-35)49(36-16-21-39(58)22-17-36)37-18-23-40(24-19-37)61-30-28-57(2)27-11-6-5-10-15-48(59)53-26-12-29-62-47-32-42-45(33-46(47)60-3)54-34-55-50(42)56-38-20-25-44(52)43(51)31-38/h7-9,13-14,16-25,31-34,58H,4-6,10-12,15,26-30H2,1-3H3,(H,53,59)(H,54,55,56)/b49-41- |
InChI-Schlüssel |
GTBNNKSMXPTINB-RJNVDUOCSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



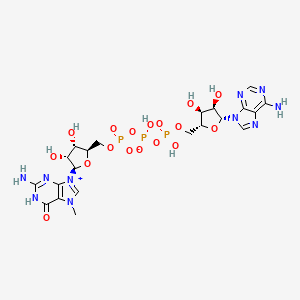
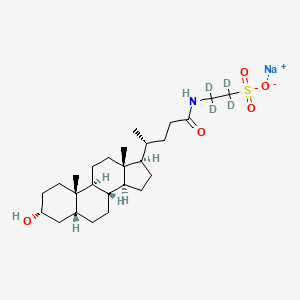
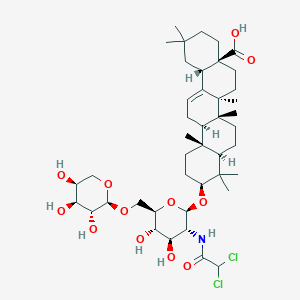
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
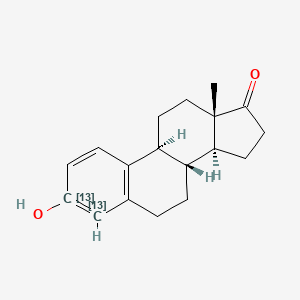

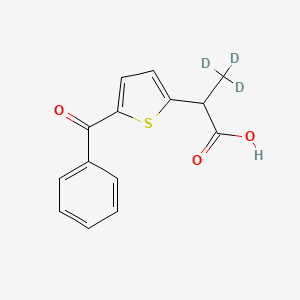
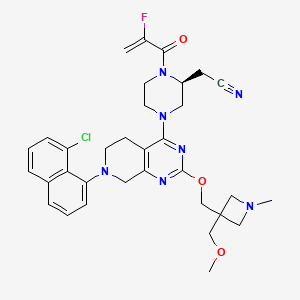
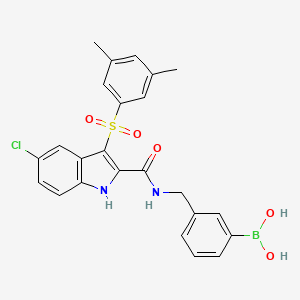
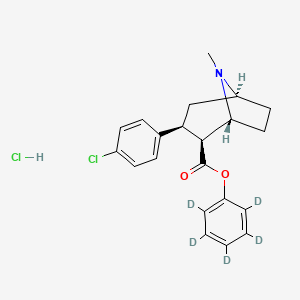
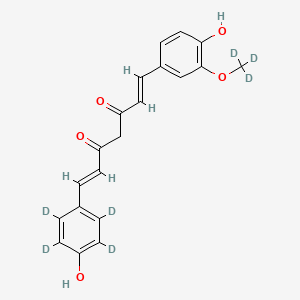
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
